molecular formula C13H14ClF2NO3 B2867010 ethyl 3-(2-chloroacetamido)-3-(2,4-difluorophenyl)propanoate CAS No. 2249201-86-1

ethyl 3-(2-chloroacetamido)-3-(2,4-difluorophenyl)propanoate

Cat. No.: B2867010
CAS No.: 2249201-86-1
M. Wt: 305.71
InChI Key: WZDCUGWPZJOGTR-UHFFFAOYSA-N
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Description

ethyl 3-(2-chloroacetamido)-3-(2,4-difluorophenyl)propanoate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloroacetyl group, a difluorophenyl group, and an ethyl ester group. These functional groups contribute to its reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

The synthesis of ethyl 3-(2-chloroacetamido)-3-(2,4-difluorophenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-difluoroaniline, ethyl chloroacetate, and other reagents.

    Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction.

    Synthetic Route: One common synthetic route involves the reaction of 2,4-difluoroaniline with ethyl chloroacetate in the presence of a base to form the intermediate product.

Chemical Reactions Analysis

ethyl 3-(2-chloroacetamido)-3-(2,4-difluorophenyl)propanoate can undergo various chemical reactions, including:

Scientific Research Applications

ethyl 3-(2-chloroacetamido)-3-(2,4-difluorophenyl)propanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 3-(2-chloroacetamido)-3-(2,4-difluorophenyl)propanoate involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The difluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby influencing its biological effects .

Comparison with Similar Compounds

ethyl 3-(2-chloroacetamido)-3-(2,4-difluorophenyl)propanoate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClF2NO3/c1-2-20-13(19)6-11(17-12(18)7-14)9-4-3-8(15)5-10(9)16/h3-5,11H,2,6-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDCUGWPZJOGTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=C(C=C(C=C1)F)F)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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